ag556

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

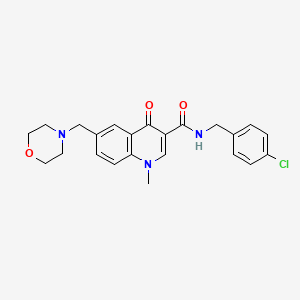

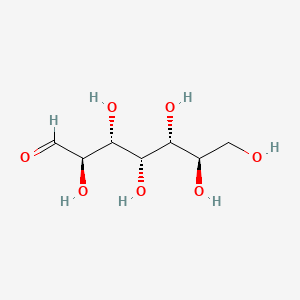

AG556, also known as Tyrphostin this compound, is a synthetic low molecular weight compound that acts as a protein tyrosine kinase inhibitor. It is particularly known for its ability to inhibit the epidermal growth factor receptor tyrosine kinase. This compound has been widely studied for its potential therapeutic applications, especially in the fields of oncology and cardiovascular research .

Preparation Methods

The synthesis of AG556 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the reaction of a suitable aromatic compound with a nitrile group to form the core structure.

Introduction of functional groups: Various functional groups, such as hydroxyl and phenyl groups, are introduced through reactions like Friedel-Crafts acylation and nucleophilic substitution.

Purification: The final product is purified using techniques like recrystallization and chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

AG556 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidized products.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different hydrolyzed products.

Scientific Research Applications

AG556 has a wide range of scientific research applications, including:

Oncology: this compound is studied for its potential to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor tyrosine kinase.

Cardiovascular Research: this compound has been found to increase the activity of large conductance calcium-activated potassium channels, leading to the relaxation of smooth muscle cells in cerebral arteries.

Neuroscience: this compound has been investigated for its neuroprotective effects in models of spinal cord injury and neurodegenerative diseases.

Mechanism of Action

AG556 exerts its effects primarily by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. The compound also affects the activity of large conductance calcium-activated potassium channels by reducing their tyrosine phosphorylation, leading to increased channel activity and vasodilation .

Comparison with Similar Compounds

AG556 belongs to the class of compounds known as tyrphostins, which are synthetic protein tyrosine kinase inhibitors. Similar compounds include:

AG1478: Another tyrphostin that selectively inhibits the epidermal growth factor receptor tyrosine kinase. It is often used in studies related to cancer and cell signaling.

AG1296: A tyrphostin that inhibits the platelet-derived growth factor receptor tyrosine kinase. It is used in research on cell proliferation and angiogenesis.

Genistein: A naturally occurring isoflavone that acts as a broad-spectrum protein tyrosine kinase inhibitor.

This compound is unique in its high selectivity for the epidermal growth factor receptor tyrosine kinase and its ability to modulate the activity of large conductance calcium-activated potassium channels, making it a valuable tool in both oncology and cardiovascular research .

Properties

IUPAC Name |

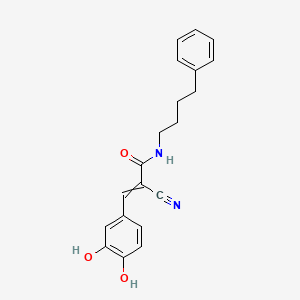

2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid](/img/structure/B1205496.png)